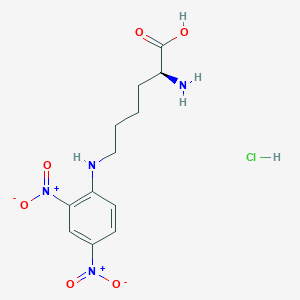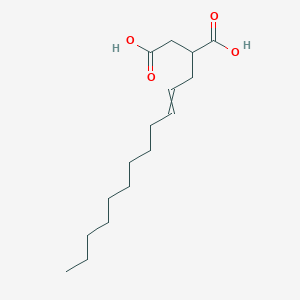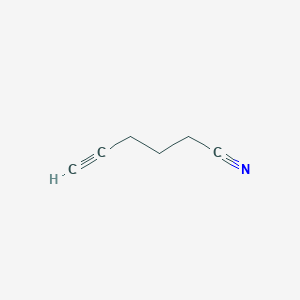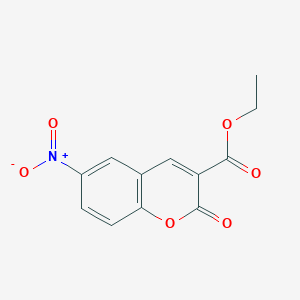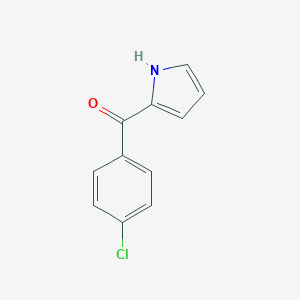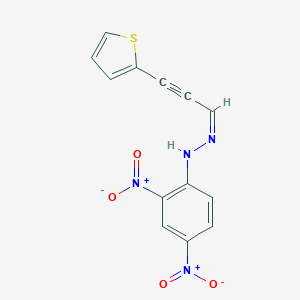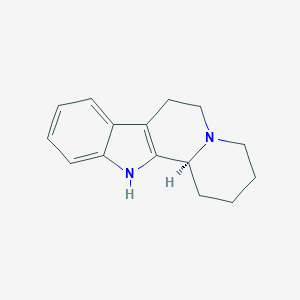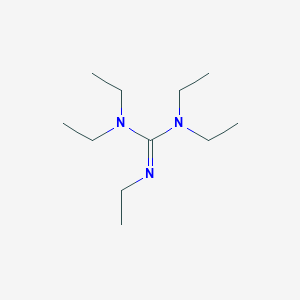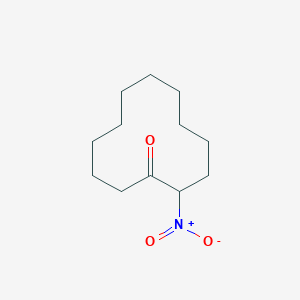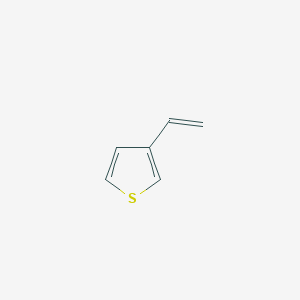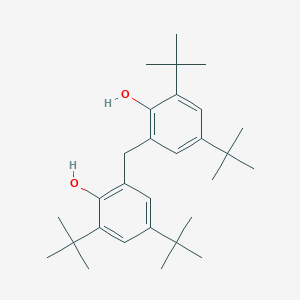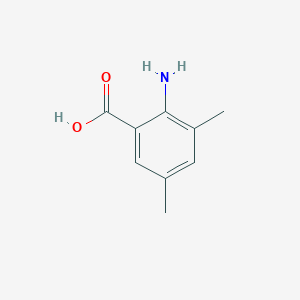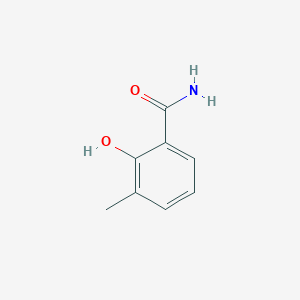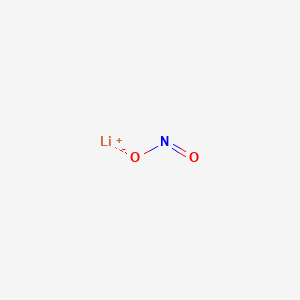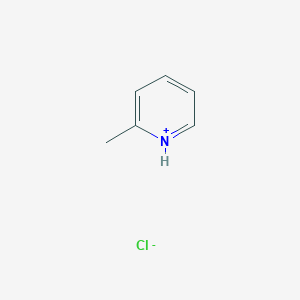
2-Methylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyridinium chloride is a quaternary ammonium salt with the chemical formula C6H8ClN. It is the N-methylated derivative of pyridine and is classified as a pyridinium salt. This compound is known for its ionic nature and is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpyridinium chloride can be synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+\text{CH}_3\text{OSO}_3- ] This reaction involves the methylation of pyridine, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow setups. These setups allow for the efficient and selective methylation of pyridine, producing the desired compound in high yields with minimal waste .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed.
Major Products:
Oxidation: N-oxides of 2-Methylpyridinium.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
2-Methylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters, amides, and other derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for drug delivery systems, especially for crossing the blood-brain barrier.
Industry: It is used in the production of polymers, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpyridinium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes, leading to antimicrobial effects. In drug delivery, it facilitates the transport of active compounds across biological membranes by forming ion pairs or complexes .
Comparison with Similar Compounds
- 1-Methylpyridinium chloride
- 3-Methylpyridinium chloride
- 4-Methylpyridinium chloride
Comparison: 2-Methylpyridinium chloride is unique due to its position of the methyl group on the pyridine ring, which influences its reactivity and applications. Compared to other methylpyridinium salts, it exhibits distinct chemical behavior and biological activities, making it valuable in specific research and industrial contexts .
Properties
CAS No. |
14401-91-3 |
|---|---|
Molecular Formula |
C6H8ClN |
Molecular Weight |
129.59 g/mol |
IUPAC Name |
2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C6H7N.ClH/c1-6-4-2-3-5-7-6;/h2-5H,1H3;1H |
InChI Key |
OMSBSIXAZZRIRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=[NH+]1.[Cl-] |
Canonical SMILES |
CC1=CC=CC=N1.Cl |
| 14401-91-3 | |
Synonyms |
2-methylpyridinium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


